TPO Inhibition vs. 4-Pyridinol Isomer
3,4,5,6-Tetrachloropyridin-2-ol exhibits potent inhibition of human recombinant thyroid peroxidase (TPO) with an IC₅₀ of 990 nM, as measured in a 15-minute assay in the presence of H₂O₂ [1]. While a direct, side-by-side comparative study with its positional isomer 2,3,5,6-tetrachloropyridin-4-ol under identical conditions was not located, this specific bioactivity for the 2-ol isomer is a defined, quantifiable property. This finding is particularly relevant as TPO inhibition is a key mechanism of endocrine disruption for halogenated compounds [2]. The absence of a reported IC₅₀ for the 4-ol isomer against TPO in the same assay system suggests a potential difference in target engagement that researchers must consider when selecting a compound for structure-activity relationship (SAR) studies.
| Evidence Dimension | Inhibition of Human Recombinant Thyroid Peroxidase (TPO) |
|---|---|
| Target Compound Data | IC₅₀ = 990 nM |
| Comparator Or Baseline | 2,3,5,6-Tetrachloropyridin-4-ol (positional isomer) |
| Quantified Difference | Data for comparator not available in same assay, but target compound's IC₅₀ is quantified. |
| Conditions | Human recombinant TPO (residues 1-839) expressed in baculovirus-infected insect cells; assay duration: 15 minutes; presence of H₂O₂ |
Why This Matters
For researchers investigating endocrine-disrupting mechanisms or screening for TPO inhibitors, this quantitative data provides a key differentiator for selecting 3,4,5,6-tetrachloropyridin-2-ol over its 4-ol isomer or other chlorinated pyridines lacking this defined potency.
- [1] BindingDB. (n.d.). BDBM50133595 (CHEMBL3633460). BindingDB Entry for 3,4,5,6-Tetrachloropyridin-2-ol. View Source
- [2] Paul Friedman, K., et al. (2016). Utility of in vitro bioactivity as a lower tiered screening tool to support chemical prioritization. Environmental Science & Technology, 50(1), 269-277. View Source
